molecular formula C24H19Cl2N3O B11121172 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B11121172
M. Wt: 436.3 g/mol
InChI Key: KCPZALYPRVFHHM-UHFFFAOYSA-N
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Description

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a dichlorophenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Scientific Research Applications

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a specific signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole core and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19Cl2N3O

Molecular Weight

436.3 g/mol

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C24H19Cl2N3O/c25-18-11-10-16(20(26)13-18)14-29-22-9-5-4-8-21(22)27-24(29)17-12-23(30)28(15-17)19-6-2-1-3-7-19/h1-11,13,17H,12,14-15H2

InChI Key

KCPZALYPRVFHHM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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